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molecular formula C19H21NO B8275645 alpha-(2-Fluorenyl)-2-pyrrolidineethanol

alpha-(2-Fluorenyl)-2-pyrrolidineethanol

Cat. No. B8275645
M. Wt: 279.4 g/mol
InChI Key: ARGWUNKRKGSFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931155

Procedure details

Following essentially the same procedure but substituting 2-fluorenyl 2-pyrrolidinylmethyl ketone for the 3-phenanthryl 2-piperidylmethyl ketone and further substituting maleic acid for the glycolic acid, results in the preparation of α-(2-fluorenyl)-2-pyrrolidineethanol as the maleate salt having a M.P. of 147-9°C. (dec.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenanthryl 2-piperidylmethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
glycolic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][C:7]([C:9]1[CH:21]=[CH:20][C:19]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][C:11]=2[CH:10]=1)=[O:8].N1CCCCC1CC(C1C=CC2C=CC3C(C=2C=1)=CC=CC=3)=O.C(O)(=O)/C=C\C(O)=O.C(OC(C1C=CC2SC3C=CC=CC=3C=2C=1)CC1CCCCN1)(=O)CO>>[CH:10]1[C:11]2[CH2:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:19]=2[CH:20]=[CH:21][C:9]=1[CH:7]([OH:8])[CH2:6][CH:2]1[CH2:3][CH2:4][CH2:5][NH:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)CC(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Step Two
Name
3-phenanthryl 2-piperidylmethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCCC1)CC(=O)C=1C=CC=2C=CC3=CC=CC=C3C2C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Four
Name
glycolic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)OC(CC1NCCCC1)C1=CC2=C(SC3=C2C=CC=C3)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3CC12)C(CC1NCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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